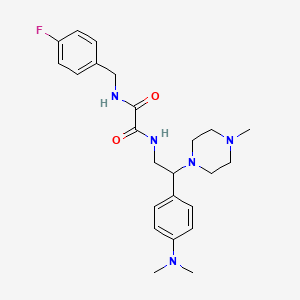

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN5O2/c1-28(2)21-10-6-19(7-11-21)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-18-4-8-20(25)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVKQSFDDLQQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, also known by its CAS number 900006-28-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The structural features that contribute to its biological activity include:

- Dimethylamino group : Enhances solubility and may influence receptor interactions.

- Piperazine moiety : Known for its role in neuropharmacology.

- Fluorobenzyl group : Potentially increases binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 900006-28-2 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cells, suggesting potential anticancer properties.

Neuroprotective Effects

Studies have demonstrated that oxalamides containing piperazine can protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective mechanism is believed to involve modulation of intracellular signaling pathways that promote cell survival.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly impact its biological activity. For example:

- Electron-donating groups : Enhancing binding affinity and selectivity for target receptors.

- Functional group variations : Altering the potency against various biological targets.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N1-benzyl-N2-[1-naphthyl] ethyl oxalamide | Anticancer | 0.9 ± 0.2 |

| N1-benzoyl-N2-[1-naphthyl] ethyl oxalamide | Calcium receptor modulation | 5.4 ± 0.5 |

| N1-benzyl-N2-[4-methoxy] phenyl oxalamide | Neuroprotection | Not specified |

Study on Anticancer Activity

A recent study evaluated the anticancer properties of related oxalamide compounds, revealing significant cytotoxicity against various cancer cell lines, particularly highlighting the effectiveness of modifications at the benzyl group.

Neuroprotective Mechanism Investigation

In vitro studies indicated that compounds with piperazine moieties could significantly reduce neuronal cell death caused by oxidative stress, demonstrating a potential therapeutic avenue for neurodegenerative diseases.

Comparison with Similar Compounds

N1-(2-Chlorobenzyl)-N2-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877633-38-0)

- Key Differences: N2-substituent: 2-Chlorobenzyl vs. 4-fluorobenzyl in the target compound. Chlorine increases lipophilicity but may reduce metabolic stability compared to fluorine. Piperazine substitution: 2-Fluorophenylpiperazine vs. 4-methylpiperazine. Additional moiety: Furan-2-yl in the ethyl chain, which may enhance solubility but introduce metabolic liabilities .

| Property | Target Compound | CAS 877633-38-0 |

|---|---|---|

| Molecular Weight | Not reported | 484.9 g/mol |

| Substituent Effects | Balanced lipophilicity/basicity | High lipophilicity (Cl, furan) |

| Pharmacokinetic (PK) | Likely improved CNS penetration | Potential hepatic metabolism |

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-Methoxyethyl)oxalamide (CAS: 877632-14-9)

- Key Differences :

- N1-substituent : 4-Fluorophenylpiperazine vs. 4-methylpiperazine. Fluorophenyl enhances aromatic interactions but may reduce solubility.

- N2-substituent : 2-Methoxyethyl vs. 4-fluorobenzyl. Methoxyethyl is less bulky but lacks fluorinated metabolic resistance.

- Molecular Weight : 418.5 g/mol (vs. ~500 g/mol estimated for the target), suggesting better bioavailability .

| Property | Target Compound | CAS 877632-14-9 |

|---|---|---|

| Solubility | Moderate (fluorobenzyl) | Higher (methoxyethyl) |

| Target Interaction | Stronger basicity (methylpiperazine) | Weaker (fluorophenylpiperazine) |

| Metabolic Stability | High (fluorine, methylpiperazine) | Moderate (methoxyethyl) |

Comparison with Non-Oxalamide Fluorinated Piperazine Derivatives

N-(4-Fluorophenyl)-2-(Piperazin-1-yl)acetamide

- Key Differences: Lacks the oxalamide backbone, reducing hydrogen-bonding capacity. Fluorophenyl group retained but without methylpiperazine’s basicity .

Methyl 4-(4-Fluorophenyl)piperazine-1-carboxylate

- Key Differences :

Key Research Findings

- Substituent Position Matters : Fluorine at the para position (as in the target compound) improves metabolic stability over ortho/meta isomers, aligning with WHO reports on fluorinated fentanyl analogs .

- Piperazine Substitution : Methylpiperazine in the target compound enhances basicity and CNS penetration compared to fluorophenylpiperazines in analogs .

- Oxalamide vs. Carboxamide : Oxalamide derivatives generally exhibit stronger hydrogen-bonding interactions, improving target affinity over simpler carboxamides .

Q & A

Basic: What are the methodological challenges in synthesizing this compound, and how can they be addressed?

Answer:

The synthesis involves multi-step reactions with potential bottlenecks, such as low yields during the coupling of the oxalamide moiety or instability of intermediates. Key strategies include:

- Optimizing reaction conditions : Use of coupling agents like HATU or EDCI for amide bond formation, monitored by TLC or HPLC for intermediate stability .

- Purification : Normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) or recrystallization to isolate high-purity products (>95%) .

- Characterization : Confirm structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy : Assign peaks for dimethylamino ( ppm), fluorobenzyl ( ppm), and piperazine protons ( ppm) .

- Mass Spectrometry : HRMS to verify molecular ions (e.g., [M+H]) and rule out byproducts .

- HPLC-PDA : Assess purity (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can computational modeling accelerate synthesis optimization?

Answer:

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) to identify transition states and optimize reaction conditions (e.g., solvent, temperature) .

- Machine Learning : Train models on existing reaction data to predict yields or side-product formation for similar piperazine-containing compounds .

- Solubility Prediction : Use COSMO-RS simulations to select solvents for crystallization .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

- Dose-Response Analysis : Compare EC values under standardized assay conditions (e.g., cell lines, incubation times) .

- Target Selectivity Profiling : Use radioligand binding assays (e.g., -histamine for H1/H4 receptors) to confirm target engagement vs. off-target effects .

- Meta-Analysis : Aggregate data from independent studies using tools like RevMan to identify confounding variables (e.g., impurity levels >5%) .

Advanced: What strategies are effective for studying polymorphic forms?

Answer:

- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) with 24 solvents to identify stable polymorphs or solvates .

- PXRD and DSC : Compare diffraction patterns and melting points to distinguish forms (e.g., hemi-tartrate vs. free base) .

- Stability Testing : Accelerated aging studies (40°C/75% RH) to assess hygroscopicity and phase transitions .

Basic: What in vitro assays are recommended for initial biological evaluation?

Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains (MIC reported in µg/mL) .

- Anticancer Screening : NCI-60 cell panel testing with IC determination via MTT assay .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with Z-factor validation .

Advanced: How to design mechanism-of-action (MoA) studies for this compound?

Answer:

- CRISPR-Cas9 Knockout : Validate target dependency by deleting putative receptors (e.g., dopamine D3 or histamine H1) in cellular models .

- Kinetic Binding Studies : Surface plasmon resonance (SPR) to measure / rates for receptor-ligand interactions .

- Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatocyte incubations .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

- Activation Optimization : Test carbodiimide (DCC) vs. uronium (HATU) agents for oxalamide formation .

- Protecting Groups : Temporarily protect reactive amines (e.g., Boc) to prevent side reactions .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of bulky intermediates .

Advanced: What approaches are suitable for structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-Cl or 4-CF) to assess impact on potency .

- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with biological activity .

- Free-Wilson Analysis : Deconstruct the molecule into fragments to quantify contributions of dimethylamino or piperazine groups .

Advanced: How to assess metabolic stability using in silico tools?

Answer:

- CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-demethylation of piperazine) .

- MetaSite Modeling : Predict phase I/II metabolites and compare with experimental LC-HRMS data .

- Half-Life Estimation : Apply QSAR models trained on microsomal stability datasets for piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.